Perfluoroperhydroindane
Overview
Description
Perfluoroperhydroindane is a fluorinated hydrocarbon compound with the molecular formula C9F16 and a molar mass of 412.07 g/mol. It is a colorless liquid with a boiling point of 117.8°C and a melting point of -4°C. This compound is known for its high density (1.884 g/ml) and low vapor pressure (2.4 kPa).
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoroperhydroindane can be synthesized through the fluorination of indane using various fluorinating agents such as elemental fluorine (F2), cobalt trifluoride (CoF3), or silver(I) fluoride (AgF). The reaction typically involves high temperatures and controlled conditions to ensure complete fluorination.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fluorination reactors where indane is continuously fed with fluorinating agents under high pressure and temperature. The process is optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Perfluoroperhydroindane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is perfluoropropionic acid.
Reduction: The reduction of this compound can yield perfluorocyclopropane derivatives.
Substitution: Substitution reactions can produce various perfluoroalkylated compounds depending on the nucleophile used.
Scientific Research Applications
Perfluoroperhydroindane has several scientific research applications across various fields:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in fluorination reactions.
Biology: The compound is utilized in the study of lipid membranes and as a contrast agent in imaging techniques.
Medicine: this compound is explored for its potential use in medical imaging and drug delivery systems.
Industry: It is employed in the production of specialty lubricants and as a component in fire-resistant materials.
Mechanism of Action
The mechanism by which perfluoroperhydroindane exerts its effects involves its interaction with molecular targets and pathways. In medical imaging, it acts as a contrast agent by enhancing the contrast of specific tissues or organs. The compound's fluorinated structure allows it to interact with biological molecules, providing detailed images.
Comparison with Similar Compounds
Perfluorodecalin
Perfluoromethylcyclohexane
Perfluorotetrahydrofuran
Properties
IUPAC Name |
1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-hexadecafluoroindene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9F16/c10-1-2(11,4(14,15)7(20,21)3(1,12)13)6(18,19)9(24,25)8(22,23)5(1,16)17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLQOEOVORMKOIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12(C(C(C(C1(F)F)(F)F)(F)F)(C(C(C(C2(F)F)(F)F)(F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9F16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871466 | |
Record name | 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374-80-1, 75240-06-1, 75262-87-2 | |
Record name | Perfluorooctahydroindene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000374801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Perfluorobicyclo(4,3.0)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075240061 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-Perfluorobicyclo(4.3.0)nonane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075262872 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,2,2,3,3,3a,4,4,5,5,6,6,7,7,7a-Hexadecafluorooctahydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70871466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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